N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Lipophilicity Drug-likeness Permeability

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898427‑42‑4, PubChem CID 7254395) is a fully synthetic small molecule that combines a 4,7‑dimethyl‑substituted benzothiazole heterocycle with a 4‑fluorophenylsulfonyl‑propanamide side chain. It belongs to the broader class of benzothiazole‑sulfonamide hybrids that have attracted attention as scaffolds for nuclear receptor modulation and anticancer lead discovery.

Molecular Formula C18H17FN2O3S2
Molecular Weight 392.46
CAS No. 898427-42-4
Cat. No. B2501493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS898427-42-4
Molecular FormulaC18H17FN2O3S2
Molecular Weight392.46
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O3S2/c1-11-3-4-12(2)17-16(11)21-18(25-17)20-15(22)9-10-26(23,24)14-7-5-13(19)6-8-14/h3-8H,9-10H2,1-2H3,(H,20,21,22)
InChIKeyFLUOXUOVBPNWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898427-42-4): Compound Identity and Procurement Baseline


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898427‑42‑4, PubChem CID 7254395) is a fully synthetic small molecule that combines a 4,7‑dimethyl‑substituted benzothiazole heterocycle with a 4‑fluorophenylsulfonyl‑propanamide side chain [1]. It belongs to the broader class of benzothiazole‑sulfonamide hybrids that have attracted attention as scaffolds for nuclear receptor modulation and anticancer lead discovery [2]. Its computed XLogP3‑AA of 3.6 indicates moderate lipophilicity, a property that distinguishes it from structurally close analogs that carry fewer or differently positioned methyl substituents [1].

Why Generic Substitution Fails for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide: The Criticality of Methyl Group Topology


Benzothiazole‑sulfonamide hybrids cannot be casually interchanged because even subtle alterations in the benzothiazole methylation pattern or the sulfonyl aryl substituent can drive significant shifts in lipophilicity, target engagement, and polypharmacology. In the N‑(phenylsulfonyl)amide chemotype, agonist‑to‑antagonist switching at PPARα is exquisitely dependent on the substitution topology [1]. For CAS 898427‑42‑4, the 4,7‑dimethyl arrangement imparts an XLogP3‑AA of 3.6—higher than the 4‑methyl analog (3.2) and lower than the 5,7‑dimethyl‑4‑chlorophenyl variant (4.1)—which directly affects membrane permeability, protein binding, and off‑target liability [2][3][4]. Substituting a generic benzothiazole‑sulfonamide without verifying this topology‑lipophilicity relationship therefore risks compromising the pharmacological profile observed in screening campaigns.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA) Compared with 4‑Methyl and 5,7‑Dimethyl Analogs

The computed XLogP3‑AA value of CAS 898427‑42‑4 is 3.6, which sits between the more polar 4‑methyl analog (3.2) and the more lipophilic 5,7‑dimethyl‑4‑chlorophenyl analog (4.1) [1][2][3]. This intermediate lipophilicity is often consistent with balanced passive permeability and reduced promiscuity compared to high‑logP congeners.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Differentiates from Non‑fluorinated and Non‑sulfonyl Congeners

CAS 898427‑42‑4 possesses 6 hydrogen bond acceptor atoms (4 oxygen atoms in the sulfonamide‑amide system, 1 thiazole nitrogen, and the fluorine atom), a property shared with the 4‑methyl analog but contrasting with the 5,7‑dimethyl‑4‑chlorophenyl analog (5 acceptors; chlorine is not counted as a significant H‑bond acceptor) [1][2][3]. The presence of six acceptors may enhance aqueous solubility compared to five‑acceptor compounds of similar logP while maintaining sufficient capacity for target‑site hydrogen bonding.

Hydrogen bonding Target recognition Solubility

PPARα Antagonist Scaffold Class Membership Supported by Published Benzothiazole‑Sulfonamide SAR

Benzothiazole‑based N‑(phenylsulfonyl)amides have been validated as a novel family of PPARα antagonists, with lead compound AA452 reverting GW7647‑induced PPARα activation at low micromolar concentrations in a TR‑FRET assay [1]. CAS 898427‑42‑4 shares the identical benzothiazole‑N‑sulfonamide pharmacophore, supporting its classification within this mechanistically defined series. In contrast, non‑benzothiazole sulfonamides such as bicalutamide act on the androgen receptor, illustrating how the benzothiazole core is a critical determinant of nuclear receptor subtype selectivity [2].

PPARα antagonism Nuclear receptor Metabolic disease

Optimal Research and Procurement Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide


PPARα Antagonist Screening and Nuclear Receptor Panel Profiling

Based on class‑level evidence that benzothiazole‑N‑(phenylsulfonyl)amides function as PPARα antagonists [1], this compound is best deployed as a probe in nuclear receptor transactivation assays (e.g., TR‑FRET or luciferase reporter formats) to interrogate PPARα/γ/δ selectivity. Its intermediate lipophilicity (XLogP3‑AA = 3.6) may reduce non‑specific binding artifacts compared to higher‑logP benzothiazole‑sulfonamides [2].

Structure‑Lipophilicity Relationship Studies in Benzothiazole‑Sulfonamide Series

The 0.4 log unit difference in XLogP3‑AA between the 4,7‑dimethyl (3.6) and the 4‑methyl analog (3.2) [1][2] provides a controlled system for quantifying the impact of a single additional methyl group on membrane permeability, metabolic stability, and CYP450 inhibition. Researchers can use this compound as a reference point in matched molecular pair analyses.

Chemical Biology Probe for Target Deconvolution via Affinity-Based Proteomics

The sulfonyl and amide functional groups offer synthetic handles for immobilization or biotinylation without ablating the benzothiazole pharmacophore. This compound can serve as a parent scaffold for designing affinity matrices or photoaffinity probes aimed at identifying the full target engagement spectrum of benzothiazole‑sulfonamides [1].

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.